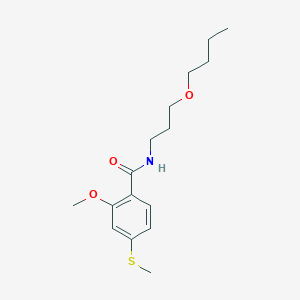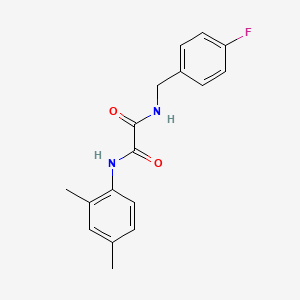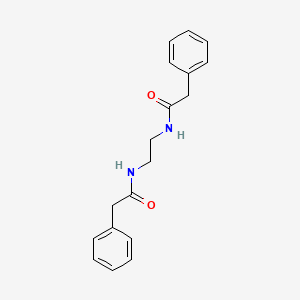![molecular formula C20H17N3O3 B4693855 1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4693855.png)
1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H17N3O3 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.12699141 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling, growth, and proliferation, making them key targets for anticancer agents .
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function .
Biochemical Pathways
The affected pathways include those involved in cell growth, proliferation, and survival . By inhibiting the activity of key kinases, the compound disrupts these pathways, leading to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
The compound’s broad spectrum of activities suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death . This is achieved through the inhibition of key kinases and the disruption of important cell signaling pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds or drugs may affect its efficacy and stability
Direcciones Futuras
Pyrido[2,3-d]pyrimidine derivatives, including “1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, have potential applications in medicinal chemistry, particularly as anticancer agents . Future research could focus on designing new selective, effective, and safe anticancer agents based on this scaffold .
Análisis Bioquímico
Biochemical Properties
For instance, they have been found to inhibit PIM-1 kinase, a protein that is highly expressed in many types of cancer and has an impact on carcinogenesis, cell cycle progression, cell proliferation, cell death, and cell migration .
Cellular Effects
In cellular studies, 1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and similar compounds have shown potent cytotoxicity against various cancer cell lines . For example, they have been found to inhibit the proliferation of human MCF-7 and HepG-2 cancer cells . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit PIM-1 kinase, leading to changes in cell cycle progression and cell death .
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit dose-dependent effects in animal models .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been found to localize in specific compartments or organelles based on their targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-5-naphthalen-2-ylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-11-10-23-18-17(19(24)22-20(23)25)16(8-9-21-18)15-7-6-13-4-2-3-5-14(13)12-15/h2-9,12H,10-11H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVORVWPLOVVAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-biphenylyloxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4693782.png)
![5-isopropyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4693786.png)
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4693790.png)

![N-[3-(1-azepanyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B4693809.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4693817.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693831.png)
![5-bromo-1-(4-methylbenzyl)-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4693838.png)
![ethyl 2-[butyl(4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4693851.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4693876.png)
![2-(2-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4693881.png)

